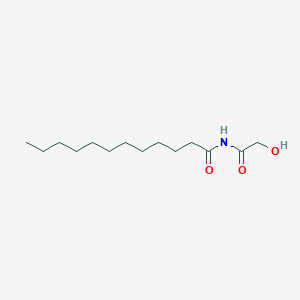

N-(Hydroxyacetyl)dodecanamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

193094-36-9 |

|---|---|

Molekularformel |

C14H27NO3 |

Molekulargewicht |

257.37 g/mol |

IUPAC-Name |

N-(2-hydroxyacetyl)dodecanamide |

InChI |

InChI=1S/C14H27NO3/c1-2-3-4-5-6-7-8-9-10-11-13(17)15-14(18)12-16/h16H,2-12H2,1H3,(H,15,17,18) |

InChI-Schlüssel |

GTKYNSZXVAYOOX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC(=O)CO |

Herkunft des Produkts |

United States |

Biosynthetic and Endogenous Metabolic Pathways

Enzymatic Pathways Involved in N-Acyl Fatty Amide Biosynthesis in Biological Systems

The biosynthesis of N-acyl fatty amides is a multifaceted process involving several enzymatic pathways. These pathways are responsible for the formation of a diverse array of N-acyl amides, including the prominent N-acylethanolamines (NAEs) and N-acyl amino acids (NAAAs).

One of the primary pathways for the synthesis of NAEs involves the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a specific phospholipase D (NAPE-PLD). This reaction yields an NAE and phosphatidic acid. While this is a major route, studies in NAPE-PLD deficient mice have shown that alternative pathways exist for NAE synthesis, suggesting a degree of redundancy and complexity in their formation.

Another significant route for the biosynthesis of certain N-acyl amides, particularly N-acyl glycines (NAGs), is through the action of N-acyltransferases. These enzymes catalyze the transfer of an acyl group from an acyl-CoA to an amine substrate. For instance, glycine (B1666218) N-acyltransferase-like 2 (GLYATL2) and 3 (GLYATL3) have been shown to mediate the formation of N-oleoylglycine and N-palmitoylglycine from their respective acyl-CoAs and glycine. It is plausible that a similar N-acyltransferase-mediated mechanism could be responsible for the synthesis of N-(Hydroxyacetyl)dodecanamide, utilizing dodecanoyl-CoA and a hydroxylated acetyl donor.

Furthermore, cytochrome c has been implicated in the synthesis of N-arachidonoyl glycine from glycine and arachidonoyl-CoA, indicating that enzymes with primary functions in other cellular processes may also contribute to the N-acyl amide pool.

| Enzyme/Pathway | Substrates | Products |

| NAPE-specific phospholipase D (NAPE-PLD) | N-acyl-phosphatidylethanolamine (NAPE) | N-acylethanolamine (NAE), Phosphatidic acid |

| N-acyltransferases (e.g., GLYATL2, GLYATL3) | Acyl-CoA, Amine (e.g., glycine) | N-acyl amide (e.g., N-acyl glycine) |

| Cytochrome c | Acyl-CoA, Glycine | N-acyl glycine |

Precursors and Substrates in Fatty Acyl Amide Formation

The formation of fatty acyl amides relies on the availability of two key precursors: a fatty acid (or its activated form) and an amine-containing molecule. The diversity of naturally occurring N-acyl amides is a direct reflection of the variety of these precursors within the cell.

Fatty Acid Precursors: The acyl portion of N-acyl amides is derived from fatty acids, which can vary in chain length and degree of saturation. These fatty acids are typically activated to their coenzyme A (CoA) esters (acyl-CoAs) to provide the necessary energy for amide bond formation. In the context of this compound, the fatty acid precursor is dodecanoic acid (lauric acid).

Amine Precursors: A wide range of amine-containing molecules can serve as the second substrate in N-acyl amide biosynthesis. These include:

Ethanolamine (B43304): Leading to the formation of N-acylethanolamines (NAEs) like anandamide.

Amino Acids: Such as glycine, serine, and others, resulting in the production of N-acyl amino acids (NAAAs).

Neurotransmitters: For example, dopamine (B1211576) and serotonin, which can be acylated to form N-acyldopamines and N-acylserotonins.

Taurine: Giving rise to the N-acyltaurines (NATs).

For this compound, the amine precursor is a hydroxylated form of acetamide, though the specific endogenous donor molecule is not yet characterized.

Metabolic Fates and Turnover Mechanisms of Hydroxylated Fatty Amides

The biological activity of N-acyl amides is tightly regulated by their metabolic turnover. The primary enzyme responsible for the degradation of many N-acyl amides, including NAEs and some NAAAs, is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the cleavage of the amide bond, releasing a free fatty acid and the corresponding amine. The significance of FAAH in regulating N-acyl amide levels is underscored by the observation that FAAH knockout mice exhibit dramatically elevated levels of these lipids.

In addition to FAAH, other hydrolases contribute to the metabolism of N-acyl amides. For instance, N-acylethanolamine-hydrolyzing acid amidase (NAAA) is another enzyme capable of hydrolyzing NAEs, particularly in lysosomes.

The metabolism of hydroxylated fatty amides, such as this compound, is likely to follow similar enzymatic pathways. The hydroxyl group may, however, influence the substrate specificity of the degrading enzymes or provide a site for further metabolic modification, such as glucuronidation or sulfation, which would increase their water solubility and facilitate excretion.

Oxidative metabolism is another potential fate for N-acyl amides. Enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) can oxygenate polyunsaturated N-acyl amides, leading to the formation of a variety of bioactive metabolites. While dodecanoic acid is a saturated fatty acid, hydroxylation of the acetyl moiety could potentially alter its susceptibility to oxidative enzymes.

| Enzyme | Function | Substrate Examples |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of amide bond | N-acylethanolamines, N-acyl amino acids |

| N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Hydrolysis of N-acylethanolamines | N-palmitoylethanolamine |

| Cyclooxygenases (COXs) / Lipoxygenases (LOXs) | Oxygenation | Polyunsaturated N-acyl amides |

Comparative Analysis of Biosynthetic Routes in Model Organisms

The study of N-acyl amide biosynthesis in various model organisms has revealed both conserved and divergent pathways. The presence of N-acyl amides and their biosynthetic machinery in a wide range of species, from bacteria to mammals, highlights their fundamental biological importance.

In mammals, the NAPE-PLD pathway for NAE synthesis is well-established. However, research in organisms like the fruit fly, Drosophila melanogaster, has identified alternative N-acyltransferase-based pathways for the production of N-acyl amides. This suggests that the enzymatic strategies for synthesizing these signaling lipids have evolved to suit the specific physiological needs of different organisms.

For example, certain insects utilize N-acyltransferases to produce N-acyldopamines, which are involved in sclerotization of the cuticle. In plants, N-acyl amides play roles in defense against pathogens and pests. The biosynthetic pathways in these organisms often involve specific N-acyltransferases that are not found in mammals.

The comparative analysis of these biosynthetic routes provides valuable insights into the evolution of lipid signaling pathways and can help to predict the likely synthetic pathways for less-studied compounds like this compound in various biological systems. The presence of N-acyltransferases with broad substrate specificity in many organisms suggests that the formation of this compound could be a widespread, if low-level, metabolic process.

Advanced Synthetic Methodologies and Chemical Derivatization

Chemoenzymatic Synthesis of N-Acyl Fatty Amides

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, providing a powerful tool for constructing complex molecules like N-acyl fatty amides.

Lipases are versatile enzymes widely employed in the synthesis of amides due to their ability to catalyze the formation of amide bonds under mild conditions. acs.org The lipase-catalyzed synthesis of N-acyl amides can be achieved through the aminolysis of carboxylic esters or the condensation of carboxylic acids and amines. researchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are particularly effective as they offer high stability, reusability, and catalytic activity. researchgate.netnih.govbiorxiv.org

The reaction conditions, including the choice of solvent and the nature of the acyl donor and amine, significantly influence the reaction's efficiency and selectivity. For instance, in the synthesis of N-acyl glycine (B1666218), engineering the enzyme's catalytic pocket has been shown to enhance its aminolysis activity and catalytic efficiency by several folds. researchgate.net Furthermore, the use of solvent-free systems can offer environmental benefits and high yields, as demonstrated in the synthesis of aromatic alkanolamides where a yield of 89.41 ± 2.8% was achieved. nih.gov

The mechanism of lipase-catalyzed N-acylation of amino alcohols can proceed through an initial O-acylation followed by a spontaneous O- to N-acyl migration. nih.gov However, the specific structure of the enzyme's active site also plays a crucial role in determining the regioselectivity of the reaction. nih.gov

| Method | Enzyme | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Aminolysis of Carboxylic Esters | Candida antarctica lipase B | Wide range of esters and amines | General reaction, often performed in anhydrous organic media to prevent ester hydrolysis. | researchgate.net |

| Condensation of Carboxylic Acids and Amines | Immobilized lipase from Candida antarctica | Fatty acids and amines (e.g., N-methyl-glucamine) | Acido-basic conditions control chemoselectivity, allowing for high yields of amide synthesis. | researchgate.net |

| Glycerol-Activated Aminolysis | Engineered proRML | Fatty acids and glycine | Enzyme engineering significantly increased catalytic efficiency for N-lauroylglycine synthesis. | researchgate.net |

| Solvent-Free Synthesis | Novozym 435 | Phenylglycinol and acyl donors | High regio-selectivity for N-acylation with high yields and minimal byproducts. | nih.gov |

The stereoselectivity of enzymes is a significant advantage in the synthesis of chiral N-acyl dodecanamide (B72619) derivatives. Enzymes can differentiate between enantiomers, leading to the production of optically pure compounds, which is crucial for pharmaceutical applications. mdpi.com

Biocatalytic cascades, which involve multiple enzymatic steps in a single pot, have been developed for the highly stereoselective synthesis of N-acyl amino acids. nih.gov For example, the combination of nitrile-degrading enzymes with amide bond-forming enzymes can convert racemic α-aminonitriles into homochiral N-acylated non-canonical amino acids with excellent enantiomeric excess (>99% e.e.). nih.gov

Hydrolases, such as lipases and aminoacylases, are ATP-independent enzymes that can catalyze the synthesis of N-acyl amino acids through the transient activation of a carboxylic acid via an acyl-enzyme intermediate. nih.gov This approach avoids the use of toxic chemical activating agents, making it a greener synthetic route. nih.gov

Stereoselective Synthesis of Dodecanamide Analogs for Research

The development of stereoselective synthetic methods is critical for accessing a diverse range of dodecanamide analogs for research purposes, particularly for structure-activity relationship studies.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that can be rendered enantioselective through the use of chiral catalysts. mdma.chmdpi.com This provides a powerful strategy for the synthesis of β-amino carbonyl compounds, which are precursors to substituted N-dodecanamides. mdma.ch

Chiral Lewis acids and organocatalysts have been successfully employed in asymmetric Mannich-type reactions. mdma.ch For example, a cooperative catalyst system involving a soft Lewis acid and a hard Brønsted base has been used for the stereoselective coupling of N-alkylidene-α-aminoacetonitrile and ketimines, affording vicinal diamines with consecutive stereogenic centers. nih.gov The strategic use of specific functional groups on the ketimine is key to promoting the reaction. nih.gov

Chiral phosphoric acids have also emerged as effective catalysts for enantioselective Mannich reactions, such as the reaction between β-keto acids and C-alkynyl N-Boc N,O-acetals, yielding β-keto N-Boc-propargylamines in high yields and enantioselectivities.

Chiral 1,3-amino alcohols are valuable building blocks for the synthesis of various biologically active molecules and can serve as scaffolds for the construction of N-acyl dodecanamide analogs. sioc-journal.cn Several synthetic strategies have been developed to access these important synthons.

Asymmetric reductive coupling reactions, catalyzed by transition metals like nickel, can produce chiral γ-secondary amino alcohols with good enantioselectivity. organic-chemistry.org Other methods include aldol or azo-aldol condensation, transition metal-catalyzed C-H activation and amination, and the ring-opening of azocyclic compounds. sioc-journal.cn The choice of method often depends on the desired stereochemistry and the functional group tolerance of the reaction.

The synthesis of specific diastereomers of N-acyl dodecanamides is essential for understanding how stereochemistry influences biological activity. nih.gov Diastereoselective synthesis can be achieved by employing chiral auxiliaries, substrates, or catalysts that control the formation of new stereocenters relative to existing ones.

For instance, in the synthesis of complex natural products containing N-acyl amide moieties, the stereochemistry of the starting materials and the reaction conditions are carefully controlled to achieve the desired diastereomer. The total synthesis of the fourteen stereoisomers of yaku'amide B, a highly unsaturated linear tridecapeptide, highlighted the importance of stereostructure for its potent cytotoxicity. nih.gov Although all isomers shared the same planar structure, their biological activities varied significantly, demonstrating the profound impact of stereochemistry. nih.gov

Rational Design and Synthesis of N-Acyl Dodecanamide Analogues for Structure-Activity Relationship (SAR) Studies

The rational design of analogues of N-(Hydroxyacetyl)dodecanamide is crucial for understanding its structure-activity relationships (SAR). This involves systematic modifications of the parent molecule to probe the chemical features essential for its biological activity. The synthesis of these analogues allows researchers to explore the impact of acyl chain length, modifications to the hydroxyacetyl head group, and the nature of the amide linkage on the compound's efficacy and interaction with its biological targets.

A general synthetic approach to N-acyl dodecanamide analogues involves the acylation of dodecylamine with various carboxylic acids or their activated derivatives. For instance, modifications to the acyl chain can be achieved by reacting dodecylamine with different acyl chlorides or anhydrides.

To investigate the importance of the hydroxyl group in the N-acetyl portion, analogues can be synthesized where the hydroxyl group is replaced with other functional groups, such as a methoxy group, a halogen, or an amino group. The synthesis of these analogues can be achieved by coupling dodecylamine with the corresponding functionalized acetic acid derivative.

The following table outlines a hypothetical SAR study for this compound, detailing the structural modifications and their potential impact on a hypothetical biological activity.

| Compound ID | R1 (Acyl Chain) | R2 (Head Group) | Hypothetical Biological Activity (IC50, µM) |

| NHD-1 (Parent) | CH3(CH2)10- | -C(O)CH2OH | 10 |

| NHD-2 | CH3(CH2)8- | -C(O)CH2OH | 25 |

| NHD-3 | CH3(CH2)12- | -C(O)CH2OH | 8 |

| NHD-4 | CH3(CH2)10- | -C(O)CH3 | 50 |

| NHD-5 | CH3(CH2)10- | -C(O)CH2OCH3 | 15 |

| NHD-6 | CH3(CH2)10- | -C(O)CH2F | 12 |

| NHD-7 | CH3(CH2)10- | -C(O)CH2NH2 | 30 |

The data in this table is for illustrative purposes to demonstrate the principles of an SAR study.

Synthetic Routes for Isotopic Labeling of this compound for Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic fate and mechanism of action of bioactive molecules. The synthesis of isotopically labeled this compound allows for its detection and quantification in complex biological systems through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Common isotopes used for labeling include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Deuterium Labeling:

Deuterium-labeled this compound can be synthesized by utilizing deuterated starting materials. For instance, the acyl chain can be labeled by using deuterated dodecanoic acid. A common method for introducing deuterium is through the reduction of a corresponding unsaturated fatty acid with deuterium gas in the presence of a catalyst.

Alternatively, the hydroxyacetyl moiety can be labeled. For example, commercially available deuterated glycolic acid can be activated and coupled with dodecylamine to yield N-(Hydroxyacetyl-d₂)dodecanamide.

Carbon-13 Labeling:

Carbon-13 labeling can be introduced at various positions within the this compound molecule. For instance, [1-¹³C]dodecanoic acid can be used as a starting material to introduce a ¹³C label at the carbonyl carbon of the acyl chain. The synthesis would proceed by activating the ¹³C-labeled carboxylic acid and subsequently reacting it with hydroxyacetamide.

To label the hydroxyacetyl group, [1-¹³C]glycolic acid or [2-¹³C]glycolic acid can be employed. The synthetic route would involve the coupling of the ¹³C-labeled glycolic acid with dodecylamine.

Nitrogen-15 Labeling:

Nitrogen-15 labeling is achieved by using a ¹⁵N-labeled source of nitrogen. For the synthesis of this compound, ¹⁵N-labeled dodecylamine can be utilized. This labeled amine can then be acylated with hydroxyacetyl chloride to produce the desired ¹⁵N-labeled product. The synthesis of ¹⁵N-dodecylamine can be accomplished through methods such as the reduction of ¹⁵N-dodecanenitrile.

The choice of isotopic label and its position depends on the specific goals of the mechanistic study. For instance, deuterium labeling is often used to probe kinetic isotope effects, while ¹³C and ¹⁵N labeling are invaluable for tracing the metabolic pathways of the compound.

Molecular Mechanisms of Action and Biological Roles in Research Models

Investigation of N-(Hydroxyacetyl)dodecanamide as a Modulator of Cellular Processes

This compound belongs to the broader family of N-acyl amides, a diverse group of lipid signaling molecules involved in a wide array of physiological processes. While specific research on this compound itself is limited, the broader class of N-acyl amides, particularly N-acylethanolamines (NAEs), have been extensively studied. NAEs are known to modulate various cellular functions, including inflammation, pain perception, and energy metabolism nih.gov. For instance, N-palmitoylethanolamine exhibits anti-inflammatory and analgesic properties, while N-oleoylethanolamine is recognized for its role in regulating appetite and fat metabolism nih.gov. The investigation into this compound's specific effects on cellular processes is an emerging area of research, with much of the current understanding being extrapolated from the activities of structurally related compounds.

Target Identification and Characterization of N-Acyl Dodecanamide (B72619) Interactions

The identification of specific molecular targets is crucial to understanding the biological roles of N-acyl dodecanamides. For many fatty acid amides, their cellular effects are mediated through interactions with specific receptors and enzymes. For example, anandamide, a well-known endocannabinoid, interacts with cannabinoid receptors CB1 and CB2 frontiersin.org. The broader family of N-acyl amino acids (NAAAs) has been shown to interact with various G protein-coupled receptors (GPCRs), including GPR18, GPR55, and GPR92 frontiersin.org. While the direct targets of this compound are not yet fully elucidated, research on analogous compounds provides a framework for investigation. A key example is the synthetic ceramide analog, HPA-12 (N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide), which has been instrumental in identifying the ceramide transfer protein (CERT) as a critical target in lipid trafficking pathways frontiersin.orgmdpi.comnih.gov.

Role in Lipid Metabolism and Trafficking Pathways (e.g., Ceramide Transfer Protein (CERT) Antagonism exemplified by HPA-12)

A significant area of research involving N-acyl dodecanamide structures is their role in lipid metabolism, particularly the trafficking of ceramides. Ceramide is a central molecule in the synthesis of sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways nih.govmdpi.com. The non-vesicular transport of ceramide from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi apparatus is a critical step for the production of sphingomyelin (B164518) nih.govmdpi.comresearchgate.net. This transport is primarily mediated by the ceramide transfer protein (CERT) mdpi.comnih.govresearchgate.net.

The compound HPA-12 serves as a prime example of how a molecule with a dodecanamide structure can modulate this pathway. HPA-12 has been identified as a potent and specific inhibitor of CERT mdpi.comnih.gov. By acting as a competitive antagonist, HPA-12 binds to the ceramide-binding pocket within the START domain of CERT, thereby preventing the transport of endogenous ceramide frontiersin.orgresearchgate.net. This inhibition has profound effects on cellular lipid composition and downstream signaling events.

The specificity of HPA-12's action lies in its interaction with the steroidogenic acute regulatory protein (StAR)-related lipid transfer (START) domain of CERT frontiersin.orgmdpi.com. The START domain is a conserved protein module of about 210 amino acids that forms a hydrophobic tunnel capable of binding a single lipid molecule mdpi.com. In the case of CERT, this domain is specifically adapted to recognize and bind ceramide.

Computational docking and in vitro binding assays have revealed that HPA-12 fits into the amphiphilic cavity of the START domain frontiersin.org. The interaction is stabilized by hydrophobic interactions and hydrogen bonds between the inhibitor and key amino acid residues within the binding pocket frontiersin.orgresearchgate.net. Studies have shown that the stereochemistry of HPA-12 is critical for its inhibitory activity, with the (1R,3S) stereoisomer exhibiting the strongest binding to the CERT START domain nih.gov. This precise molecular recognition highlights the potential for developing highly specific modulators of lipid transfer proteins.

By inhibiting CERT-mediated ceramide transport, HPA-12 effectively disrupts the synthesis of sphingomyelin at the Golgi apparatus nih.gov. Sphingomyelin is a major component of the plasma membrane and lipid rafts, and its synthesis is crucial for maintaining membrane integrity and function mdpi.comnih.gov. The biosynthesis of sphingomyelin involves the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase mdpi.comnih.gov.

Inhibition of CERT by HPA-12 leads to a decrease in the cellular levels of sphingomyelin nih.gov. This has been demonstrated in various cell models where treatment with HPA-12 resulted in reduced de novo synthesis of sphingomyelin nih.gov. The ability to modulate sphingomyelin levels through CERT inhibition has made compounds like HPA-12 valuable tools for studying the roles of sphingolipids in cellular processes such as signal transduction, membrane trafficking, and cell proliferation.

The study of CERT and its inhibition by HPA-12 has provided significant insights into the mechanisms of non-vesicular lipid transport. This mode of transport allows for the rapid and specific movement of lipids between organelles without the involvement of transport vesicles nih.gov. CERT functions at membrane contact sites, where the ER and Golgi membranes are in close proximity, facilitating the direct transfer of ceramide nih.gov.

CERT's ability to extract a ceramide molecule from the ER membrane, shield it within its hydrophobic pocket as it traverses the aqueous cytoplasm, and then release it into the Golgi membrane is a hallmark of lipid transfer proteins nih.govnih.gov. The inhibition of this process by HPA-12 underscores the importance of the START domain in mediating this transfer frontiersin.orgmdpi.com. Understanding these non-vesicular transport mechanisms is crucial, as they are involved in the trafficking of various lipids, including cholesterol and phospholipids, and are essential for maintaining organelle lipid homeostasis nih.gov.

Exploration of N-Acyl Fatty Amide Influence on Receptor Signaling Pathways

The influence of N-acyl fatty amides extends to the modulation of various receptor signaling pathways. This class of lipids can act as signaling molecules themselves, interacting with cell surface and nuclear receptors to elicit cellular responses nih.govfrontiersin.org. For example, certain fatty acid amides can activate G protein-coupled receptors (GPCRs) known as Free Fatty Acid Receptors (FFARs) or peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation frontiersin.org.

While the direct effects of this compound on specific receptor pathways are yet to be fully characterized, the known activities of related N-acyl amides suggest potential areas of investigation. For instance, the structural similarities to endocannabinoids and other lipid mediators suggest that it could potentially interact with components of the endocannabinoid system or other lipid-sensing receptors frontiersin.orgnih.gov. Further research is needed to identify the specific receptor targets of this compound and to understand how it may influence downstream signaling cascades involved in cellular regulation.

Structure-Activity Relationship Studies for Understanding Molecular Functionality

Structure-activity relationship (SAR) studies are crucial for elucidating how the chemical architecture of a molecule like this compound dictates its biological function. For the N-acylethanolamine family, SAR is typically investigated in the context of their enzymatic hydrolysis by N-acylethanolamine acid amidase (NAAA). These studies systematically alter parts of the molecule—the polar head group, the acyl chain, and the amide linkage—to determine their contribution to substrate recognition and catalytic efficiency.

Impact of Hydroxyl Group Position and Stereochemistry on Activity

The polar head group of N-acylethanolamines, which for this compound includes a hydroxyl group on the acetyl moiety, plays a significant role in molecular interactions. However, studies on analogous compounds suggest there is a considerable tolerance for modifications in this region compared to the acyl chain. tandfonline.comtandfonline.comresearchgate.net

Further studies involving stereoisomers of related compounds showed that the spatial arrangement of atoms within the polar head can influence the rate of hydrolysis. For instance, when evaluating PEA derivatives with a modified polar head (2-amino-1-propanol), the Vmax for one enantiomer was approximately six times higher than for its mirror image, highlighting that stereochemistry can significantly impact enzyme-substrate interactions. tandfonline.com This suggests that while the presence of a hydroxyl group may be tolerated in various positions, its specific orientation can fine-tune the biological activity.

Influence of Acyl Chain Length on Molecular Interactions

In contrast to the flexibility of the polar head, the length of the acyl chain is a critical determinant of biological activity for N-acylethanolamines. The catalytic efficiency of NAAA is strictly dependent on the length of the fatty acyl chain. tandfonline.comtandfonline.comresearchgate.net The substrate-binding site of NAAA is a narrow, straight, hydrophobic channel that is optimized to accommodate specific chain lengths. nih.gov

Kinetic studies on a series of saturated fatty acid ethanolamides (FAEs) with varying chain lengths demonstrate a clear optimal length for NAAA activity. The enzyme shows the highest catalytic efficiency (Vmax/Km) for the 16-carbon acyl chain of palmitoylethanolamide (B50096) (PEA). tandfonline.com Any deviation from this optimal length, either by shortening or lengthening the chain by even a single carbon, leads to a sharp decline in catalytic efficiency. tandfonline.com FAEs with acyl chains of 13, 14, and 15 carbons, as well as those with 17 and 18 carbons, all exhibit lower Vmax and higher Km values compared to the C16 analogue. tandfonline.com This indicates that the binding affinity and the rate of hydrolysis are precisely tuned to a C16 chain. For this compound, its 12-carbon (dodecanoyl) chain means it would be a significantly poorer substrate for NAAA compared to PEA.

Interactive Table: Kinetic Parameters for Saturated FAE Hydrolysis by Rat NAAA

| Compound (Acyl Chain) | Km (μM) | Vmax (pmol min-1 mg-1) | Catalytic Efficiency (Vmax/Km) |

| C13:0 | 66.8 ± 12.1 | 4800 ± 400 | 71.9 |

| C14:0 | 44.2 ± 3.9 | 6700 ± 300 | 151.6 |

| C15:0 | 37.1 ± 3.8 | 8300 ± 400 | 223.7 |

| C16:0 (PEA) | 19.8 ± 1.2 | 10300 ± 300 | 520.2 |

| C17:0 | 38.2 ± 3.6 | 6300 ± 300 | 164.9 |

| C18:0 | >100 | Not Determined | Not Determined |

Data sourced from a study on rat NAAA hydrolysis of various saturated fatty acid ethanolamides (FAEs). The catalytic efficiency is calculated as the ratio of Vmax to Km. tandfonline.com

Modification of Amide Linkage for Enhanced or Altered Biological Activity

The amide linkage is a central feature of N-acylethanolamines, connecting the acyl chain to the ethanolamine (B43304) head group. This bond is the target of hydrolytic enzymes like NAAA and fatty acid amide hydrolase (FAAH). nih.govwikipedia.org Modifying this linkage has become a primary strategy for developing potent and selective inhibitors of these enzymes, thereby enhancing the biological activity of endogenous NAEs by preventing their degradation. nih.gov

Several approaches to modifying the amide bond have proven effective in creating NAAA inhibitors:

Retro-amides: Reversing the amide bond (e.g., N-pentadecylbenzamide) can produce compounds that are potent and selective inhibitors of NAAA. nih.gov

Esters: Replacing the amide linkage with an ester group has also yielded NAAA inhibitors. For example, esters of glycine (B1666218) with long-chain alcohols (C12 to C16) inhibit NAAA activity, with the potency being dependent on the length of the alkyl chain. nih.gov

Carbamates: Replacing the amide group with a carbamate (B1207046) moiety has been shown to produce inhibitors that are more potent than their amide counterparts. mdpi.com This modification can also improve stability against other metabolic enzymes. mdpi.com

These modifications create molecules that can bind to the active site of NAAA but are not easily hydrolyzed, acting as competitive inhibitors. nih.gov This strategy demonstrates that the amide bond is not only crucial for substrate activity but is also a key target for designing molecules with altered biological functions, such as enzyme inhibition.

Interactions with Biological Membranes and Lipid Bilayers in Research Contexts

As an amphipathic molecule, this compound possesses both a hydrophilic polar head group (the N-hydroxyacetyl portion) and a hydrophobic tail (the 12-carbon dodecanoyl chain). This dual nature dictates its behavior in aqueous environments and its interaction with biological membranes. nih.gov The precursors of NAEs, N-acyl-phosphatidylethanolamines (NAPEs), are known to be embedded within the membrane bilayer. nih.govmdpi.com

The interaction of amphipathic molecules with lipid bilayers is a spontaneous process driven by the hydrophobic effect. nih.gov The hydrophobic acyl chain avoids contact with water by inserting itself into the nonpolar, hydrocarbon core of the lipid bilayer. nih.govaip.org Simultaneously, the polar head group remains at the aqueous interface, interacting with water molecules and the polar head groups of the membrane phospholipids. tandfonline.com

This interaction anchors the molecule to the membrane surface, which is a critical aspect of NAE biology. The enzymes that synthesize and degrade NAEs are often membrane-bound or act at the membrane interface. nih.govnih.gov For NAAA, interaction with lipid membranes is conformationally coupled to the formation of its substrate-binding site. nih.gov The partitioning of this compound into the lipid bilayer would therefore be a key factor in its accessibility to these enzymes. Furthermore, the presence of such molecules within the membrane can alter its physical properties, such as fluidity and permeability, which can in turn affect the function of membrane-embedded proteins. aip.orgkhanacademy.org The 12-carbon chain of this compound is sufficiently long to provide a stable anchor within the hydrophobic core of the membrane.

Analytical and Detection Methodologies in Academic Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating N-(Hydroxyacetyl)dodecanamide from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment of this compound. In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The purity of a synthesized batch of this compound can be determined by analyzing the resulting chromatogram for the presence of a single major peak, with the peak area corresponding to its concentration.

For the determination of enantiomeric excess, a specialized form of HPLC known as chiral HPLC is employed. Since enantiomers possess identical physical and chemical properties, they cannot be separated using conventional chromatographic techniques. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. The basis for many chiral separations is the formation of transient diastereomeric complexes between the analyte and the CSP. The choice of the appropriate CSP and mobile phase is critical for achieving optimal separation.

While specific chiral separation methods for this compound are not extensively documented, methods developed for other chiral compounds, particularly other N-acylethanolamines, can be adapted. This often involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

Table 1: Illustrative HPLC Parameters for the Analysis of N-Acylethanolamines

| Parameter | Description |

| Column | Chiral Stationary Phases (e.g., polysaccharide-based, macrocyclic glycopeptides) or Reversed-Phase C18 |

| Mobile Phase | A mixture of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers |

| Detector | UV-Vis or Mass Spectrometer |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Controlled, often near ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification in Biological Extracts and Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique used for the detection and quantification of volatile and semi-volatile compounds like this compound, particularly in complex biological matrices. nih.govnih.gov This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net

In GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. The separation of components is based on their different affinities for the stationary phase coating the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound. For quantification, a known amount of an internal standard is often added to the sample, and the ratio of the analyte's peak area to that of the internal standard is used to determine its concentration.

Given the presence of a hydroxyl group, this compound may require derivatization prior to GC-MS analysis to increase its volatility and thermal stability. Common derivatization agents include silylating agents that convert the hydroxyl group into a trimethylsilyl ether.

Table 2: General GC-MS Parameters for Fatty Acid Amide Analysis

| Parameter | Description |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or split |

| Temperature Program | A gradient temperature program is typically used to ensure the elution of all compounds of interest. |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (Quadrupole, Time-of-Flight) |

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantitative Analysis

Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and structure of a compound. It is often coupled with chromatographic techniques like liquid chromatography (LC-MS) for enhanced analytical capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the measurement of N-acylethanolamines in biological matrices. nih.gov It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. uzh.chbiorxiv.org

In a targeted analysis , the mass spectrometer is set to detect specific ions corresponding to this compound and its fragments. This approach is highly sensitive and is used for the accurate quantification of the compound in complex samples. In contrast, untargeted analysis involves scanning a wide range of mass-to-charge ratios to obtain a comprehensive profile of all detectable compounds in a sample. This is useful for identifying unknown metabolites and for exploratory research. frontiersin.org

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in the identification of unknown compounds and the confirmation of the structure of synthesized molecules like this compound. By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula, the elemental composition can be confidently assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. nih.gov It provides information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry.

For this compound, ¹H NMR and ¹³C NMR are the most common experiments.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) |

| -CH₃ (terminal methyl) | ~ 0.9 |

| -(CH₂)₉- (methylene chain) | ~ 1.2-1.6 |

| -CH₂-C=O (alpha to carbonyl) | ~ 2.2 |

| -NH-CH₂- | ~ 3.4 |

| -CH₂-OH | ~ 3.7 |

| -OH | Variable |

| -NH- | Variable |

Spectroscopic Methods for Monitoring Molecular Interactions (e.g., Fluorescence-based Assays)

Spectroscopic techniques are indispensable tools for investigating the non-covalent interactions between a molecule and its biological targets, such as proteins or enzymes. These methods can provide insights into binding affinities, mechanisms, and conformational changes.

Fluorescence spectroscopy is a particularly sensitive technique for this purpose. nih.govnih.gov If this compound or its binding partner possesses intrinsic fluorescence (tryptophan or tyrosine residues in a protein, for example), the binding event can be monitored by changes in the fluorescence intensity, emission wavelength, or polarization.

A typical fluorescence-based assay involves titrating the compound of interest against a solution of the target molecule and recording the change in the fluorescence signal. The data can be used to determine key binding parameters. While no specific studies exist for this compound, research on related fatty acid amides often employs these techniques to understand their interactions within the endocannabinoid system. researchgate.net Fluorometric assays are valued for their high sensitivity, specificity, and suitability for high-throughput screening. researchgate.net

General Principles of Fluorescence-Based Interaction Assays:

High Sensitivity: Capable of detecting nanomolar concentrations, requiring minimal sample. mdpi.com

Real-Time Monitoring: Allows for the study of binding kinetics. researchgate.net

Versatility: Can be adapted to various formats, including microplates for high-throughput screening. nih.gov

Without experimental data, a specific data table illustrating the binding affinity or quenching constants for this compound cannot be generated.

Future Research Directions and Potential Applications in Scientific Discovery

Elucidation of Undiscovered Biological Roles and Molecular Targets

A primary avenue for future research will be the systematic investigation of the biological roles of N-(Hydroxyacetyl)dodecanamide. The broader family of N-acyl amides is known to participate in cell-to-cell communication and modulate a variety of physiological processes, including inflammation, pain perception, and metabolic regulation. wikipedia.orgfrontiersin.org A key research goal will be to identify the specific molecular targets of this compound. Many N-acyl amides interact with transient receptor potential (TRP) channels and G-protein coupled receptors (GPCRs). frontiersin.orgnih.govgoogle.com

Future studies could employ a variety of approaches to uncover these roles and targets:

High-Throughput Screening: Screening this compound against panels of known receptors, ion channels, and enzymes will be crucial to identify its primary molecular targets.

Lipidomics: Advanced lipidomics techniques can be used to detect and quantify endogenous levels of this compound in various tissues and fluids under different physiological and pathological conditions. frontiersin.org This can provide clues to its potential functions.

| Research Approach | Objective | Potential Outcome |

| High-Throughput Screening | Identify primary molecular targets. | Discovery of novel interactions with receptors, ion channels, or enzymes. |

| Lipidomics | Quantify endogenous levels. | Correlation of this compound levels with specific biological states. |

| Phenotypic Screening | Determine overall biological effects. | Identification of potential therapeutic areas for further investigation. |

Exploration of this compound in Diverse Biological Systems

The ubiquitous nature of N-acyl amides suggests that this compound could play a role in a wide array of biological systems. wikipedia.org Future research should not be limited to a single system but should explore its effects across various physiological contexts.

Neuroscience: N-acyl amides are known to have neuromodulatory effects. nih.gov Research could investigate the role of this compound in neuronal signaling, neuroinflammation, and its potential as a therapeutic agent for neurodegenerative diseases.

Immunology: The involvement of N-acyl amides in inflammation is well-documented. wikipedia.orgfrontiersin.org Studies could explore how this compound modulates immune cell function, cytokine production, and inflammatory pathways.

Metabolic Disorders: Some N-acyl amides are involved in the regulation of energy homeostasis. wikipedia.org Investigating the effects of this compound on metabolic processes could reveal new therapeutic targets for conditions like obesity and diabetes.

Microbiology: Recent evidence suggests that N-acyl amides are also produced by bacteria and can play a role in host-microbe interactions. nih.gov Exploring the potential role of this compound in the context of the microbiome could open up new avenues of research.

Development of Novel Research Probes and Tools Based on N-Acyl Dodecanamide (B72619) Scaffolds

The N-acyl dodecanamide scaffold of this compound provides a versatile platform for the development of chemical probes to investigate biological systems. By modifying its structure, researchers can create tools with specific properties.

These probes could be designed to:

Contain photoaffinity labels: To covalently link to and identify their molecular targets.

Be fluorescently tagged: To visualize their distribution within cells and tissues.

Incorporate "click chemistry" handles: Allowing for their attachment to various reporter molecules for a wide range of applications.

The development of such probes based on the this compound structure would be invaluable for dissecting the specific pathways and protein interactions involving this and related lipid signaling molecules.

Advanced Computational and Molecular Modeling Studies of this compound and its Interactions

Computational approaches are powerful tools for predicting and understanding the behavior of molecules at the atomic level. researchgate.net Molecular dynamics (MD) simulations and docking studies can provide significant insights into the interactions of this compound with its potential biological targets. tandfonline.com

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional shapes of this compound in different environments.

Binding Site Prediction: Identifying potential binding pockets on proteins for which it may have an affinity.

Interaction Energy Calculations: Quantifying the strength of the interactions between this compound and its targets to understand the basis of its binding affinity and selectivity.

Quantum Chemical Calculations: To understand the electronic properties of the molecule and how they relate to its reactivity and interactions. doi.org

These computational studies can guide the design of experiments and help to interpret experimental results, accelerating the pace of discovery.

| Computational Method | Application for this compound |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its interactions with biological membranes and proteins. |

| Docking Studies | Predicting the binding mode and affinity of this compound to potential protein targets. |

| Quantum Mechanics (QM) | Calculating the electronic structure and properties to understand its reactivity. |

Potential for N-Acyl Dodecanamides in Investigating Fundamental Biological Processes

The study of this compound and other N-acyl dodecanamides has the potential to shed light on fundamental biological processes. As signaling molecules, they are integral components of the cellular communication network.

By understanding the synthesis, degradation, and signaling pathways of these lipids, researchers can gain a deeper understanding of:

Cellular Signaling Cascades: How cells perceive and respond to their environment.

Homeostatic Mechanisms: The processes that maintain stability within biological systems.

Pathophysiological Mechanisms: The underlying causes of various diseases.

The unique structure of this compound, with its hydroxyacetyl group, may confer specific properties and roles that differentiate it from other N-acyl amides, making it a valuable tool for dissecting the intricacies of lipid signaling.

Designing Next-Generation Research Compounds with Enhanced Selectivity or Potency

Once the biological targets and activities of this compound are identified, this information can be used to design and synthesize next-generation compounds with improved properties. Structure-activity relationship (SAR) studies will be crucial in this endeavor.

The goals of designing such compounds could include:

Enhanced Potency: Creating molecules that are effective at lower concentrations.

Improved Selectivity: Developing compounds that interact with a specific target with minimal off-target effects.

Favorable Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles for potential therapeutic applications.

The development of such optimized molecules, based on the this compound scaffold, could lead to highly selective and potent research tools and potentially new therapeutic agents for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.